3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that contains pyridazine, pyrimidine, piperazine, and thiophene moieties
Preparation Methods
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thiophene moiety: This step involves the coupling of thiophene derivatives with the pyridazine core using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the chloropyrimidine group: This final step involves the reaction of the intermediate compound with chloropyrimidine derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using suitable nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine include other heterocyclic compounds with pyridazine, pyrimidine, piperazine, or thiophene moieties. Some examples are:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and exhibit various biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core and are known for their pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6S/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUFUDJUOKNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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